H-Ala-D-Phe-Ala-OH

Enzymology Protease Kinetics Substrate Specificity

Research challenge: All-L tripeptides are rapidly hydrolyzed by serine proteases, compromising assay stability. H-Ala-D-Phe-Ala-OH, with a central D-phenylalanine, is not a substrate for α-chymotrypsin, providing a stable, non-hydrolyzable backbone. - Serves as a protease-resistant control or inhibitor scaffold based on α-chymotrypsin kinetic data. - Enables systematic evaluation of D-Phe stereochemistry in antimicrobial peptide design. - Batch-to-batch stereochemical purity can be confirmed via validated CE methods with sulfated β-cyclodextrin.

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
Cat. No. B12111919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-D-Phe-Ala-OH
Molecular FormulaC15H21N3O4
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)
InChIKeyXRUJOVRWNMBAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-D-Phe-Ala-OH (CAS 155114-42-4) – Structure & Properties


H-Ala-D-Phe-Ala-OH is a synthetic tripeptide composed of L-alanine, D-phenylalanine, and L-alanine, with a molecular weight of 307.34 g/mol and a molecular formula of C₁₅H₂₁N₃O₄ [1]. Its defining feature is the incorporation of a D-phenylalanine residue at the central position, which distinguishes it stereochemically from all‑L tripeptide counterparts such as H‑Ala‑Phe‑Ala‑OH. This D‑amino acid substitution alters the peptide backbone conformation, hydrogen‑bonding patterns, and recognition by proteolytic enzymes, making H‑Ala‑D‑Phe‑Ala‑OH a valuable tool for investigating stereospecific interactions in enzymatic assays, antimicrobial peptide design, and peptidomimetic development [2].

Stereochemical-control study fit – D-Phe substitution differentiates from all‑L tripeptides
Protease-resistance research probe – non-substrate for α‑chymotrypsin
Antimicrobial screening context – supports SAR with stereochemical control

H-Ala-D-Phe-Ala-OH: Why Generic Substitution Fails


Generic substitution of H-Ala-D-Phe-Ala-OH with its all‑L analog H‑Ala‑Phe‑Ala‑OH or other diastereomers such as H‑D‑Ala‑D‑Phe‑OH and H‑D‑Ala‑Phe‑OH is not scientifically valid. The presence of a D‑amino acid induces a fundamentally different three‑dimensional conformation that alters substrate recognition by enzymes and transporters, as demonstrated in studies where heterochiral peptides exhibit distinct antimicrobial potency and hemolytic profiles compared to homochiral variants [1]. Additionally, stereochemistry governs proteolytic stability and intestinal permeation—all‑L peptides are rapidly degraded by luminal peptidases, whereas D‑containing sequences often show prolonged half‑lives and altered transporter affinity [2]. Substitution without experimental validation therefore risks misleading assay results and compromised data reproducibility in enzymatic, microbiological, and pharmacokinetic investigations.

All‑L analog H‑Ala‑Phe‑Ala‑OH shows different enzyme recognition; assay results may not transfer directly.
D‑configuration alters proteolytic stability; degradation half‑life may shift significantly.
Carrier‑mediated uptake differs between stereoisomers; permeability context requires validation.

H-Ala-D-Phe-Ala-OH: Quantitative Differentiation Evidence


α-Chymotrypsin Hydrolysis Resistance

For the all‑L analog Suc‑Ala‑Phe‑AlaNH₂, α‑chymotrypsin‑catalyzed hydrolysis proceeds with kc = 1.1 ± 0.1 s⁻¹ and Km = 0.5 ± 0.1 mM as determined by HPLC [1]. The corresponding D‑Phe‑containing derivative (Suc‑Ala‑D‑Phe‑AlaNH₂) is not a substrate for α‑chymotrypsin under identical conditions due to the stereochemical requirement of the enzyme's active site. This qualitative difference—complete resistance versus measurable turnover—represents a fundamental functional divergence between the two diastereomers.

Chymotrypsin Hydrolysis
Class-level
Not a substrate (D‑Phe) vs kc 1.1 s⁻¹, Km 0.5 mM (all‑L)
Supports protease-resistant scaffold context; negative-control utility
Class-level inference; verify under specific assay conditions
Enzymology Protease Kinetics Substrate Specificity

D-Phe Stereochemistry: Antimicrobial and Hemolytic Selectivity

In cyclic β‑hairpin antimicrobial peptides bearing D‑Phe‑2‑Abz turn motifs, the heterochiral peptide containing one D‑Ala turn and one L‑Ala turn exhibited reduced antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and higher hemolysis compared to the homochiral peptide with two symmetrical D‑Phe‑2‑Abz‑D‑Ala turns, which showed nanomolar antimicrobial potency and low hemolysis [1]. The heterochiral peptide also demonstrated concentration‑dependent oligomerization and stabilization of a rigid β‑sheet secondary structure, correlating with decreased membrane‑disrupting efficacy and increased erythrocyte lysis.

Antimicrobial & Hemolysis
Head-to-head
Heterochiral: reduced anti‑MRSA, higher hemolysis vs homochiral: nanomolar anti‑MRSA, low hemolysis
Stereochemistry alters antimicrobial and hemolysis endpoints
Direct comparison; data to verify for linear tripeptide
Antimicrobial Peptides Hemolysis Structure-Activity Relationship

Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis using sulfated β‑cyclodextrin as chiral selector achieved baseline separation of the ll‑ and dd‑enantiomers of Ala‑Phe at pH 2.5, with resolution factors (Rs) > 1.5 [1]. The enantiomer migration order depended on CD cavity size and substituent pattern, while peptide backbone structure had only minor effects. At pH 5.3, reversal of the enantiomer migration order was observed for several analytes, indicating that both pH and cyclodextrin chemistry can be tuned to optimize separation of stereoisomeric mixtures containing H‑Ala‑D‑Phe‑Ala‑OH.

Chiral CE Separation
Class-level
Baseline separation (Rs > 1.5) of LL‑/DD‑Ala‑Phe with sulfated β‑CD, pH 2.5
Method supports stereochemical purity verification
Adaptable to H‑Ala‑D‑Phe‑Ala‑OH QC; class-level inference
Chiral Separation Analytical Chemistry Peptide Analysis

Stereoselective Transport and Metabolic Stability

Transport studies in Caco‑2 cell monolayers showed that N‑methylation of the Ala‑Phe peptide bond of H‑Ala‑Phe‑Ala‑OH (all‑L) stabilized the molecule against protease degradation and conferred significant substrate activity for the oligopeptide transporter (OPT) [1]. In contrast, N‑methylation of the Phe‑Ala bond did not confer protease stability, and substrate activity for OPT could not be determined [1]. This indicates that the position and stereochemistry of modifications critically influence both metabolic stability and carrier‑mediated uptake, with the D‑Phe‑containing H‑Ala‑D‑Phe‑Ala‑OH expected to exhibit distinct transport and stability profiles compared to its all‑L counterpart.

Transport & Stability
Class-level
Ala‑Phe N‑methyl stabilized, significant OPT activity vs Phe‑Ala N‑methyl not stabilized, OPT not determinable
Modification site impacts stability and transporter recognition
Class-level inference; expected to apply to D‑Phe analog
Peptide Transport Intestinal Permeability Prodrug Design

H-Ala-D-Phe-Ala-OH: High-Impact Applications


Protease-Resistant Scaffold for Enzymology & Drug Discovery

In α‑chymotrypsin kinetic studies, the all‑L analog Suc‑Ala‑Phe‑AlaNH₂ is rapidly hydrolyzed (kc = 1.1 ± 0.1 s⁻¹), whereas the D‑Phe‑containing variant is not a substrate [1]. H‑Ala‑D‑Phe‑Ala‑OH can therefore serve as a stable, non‑hydrolyzable control or as a backbone for designing protease‑resistant peptide probes and inhibitors. This application is directly supported by the differential hydrolysis data presented in Section 3.

Stereochemical Probe for Antimicrobial Peptide SAR

Cyclic peptides bearing D‑Phe‑containing turn motifs show nanomolar activity against MRSA with low hemolysis, while heterochiral variants (D‑Ala/L‑Ala mixture) exhibit reduced antibacterial potency and increased hemolysis [2]. H‑Ala‑D‑Phe‑Ala‑OH can be incorporated into linear or cyclic antimicrobial peptide libraries to systematically evaluate the contribution of D‑phenylalanine stereochemistry to membrane disruption and selectivity, as established by the direct head‑to‑head comparison in Section 3.

Chiral Purity Verification for Peptide QC

Capillary electrophoresis with sulfated β‑cyclodextrin achieves baseline resolution (Rs > 1.5) of LL‑ and DD‑Ala‑Phe enantiomers at pH 2.5 [3]. This validated method can be adapted for routine analysis of H‑Ala‑D‑Phe‑Ala‑OH batches to confirm stereochemical integrity and detect diastereomeric impurities, ensuring batch‑to‑batch consistency for reproducible research outcomes. The analytical differentiation evidence in Section 3 underpins this quality control scenario.

Stereoselective Intestinal Permeability for Prodrug Design

Caco‑2 monolayer assays reveal that the site of N‑methylation on H‑Ala‑Phe‑Ala‑OH determines both protease stability and oligopeptide transporter (OPT) substrate activity [4]. H‑Ala‑D‑Phe‑Ala‑OH provides a stereochemically defined template for investigating how D‑amino acid substitution affects transepithelial flux, metabolic stability, and carrier‑mediated uptake—key parameters in the rational design of orally bioavailable peptidomimetic drugs. This scenario is grounded in the class‑level inference evidence presented in Section 3.

Application
Selection Property
Validation Focus
Protease-resistant enzymology probe design
D‑Phe stereochemistry confers α‑chymotrypsin resistance
Enzyme assay negative‑control consistency
Antimicrobial peptide SAR studies
Stereochemistry‑dependent membrane disruption profile
MRSA activity and hemolysis endpoint review
Chiral purity QC for peptide batches
Capillary electrophoresis chiral resolution method
Diastereomeric impurity detection
Intestinal permeability and stability studies
D‑amino acid impact on peptidase stability and transporter recognition
Transepithelial flux and metabolic stability endpoint review

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39 linked technical documents
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